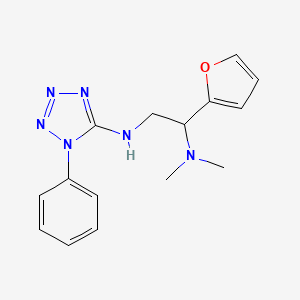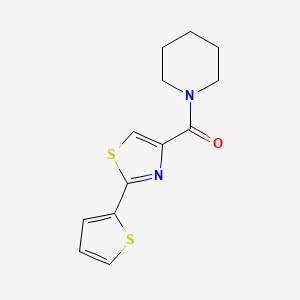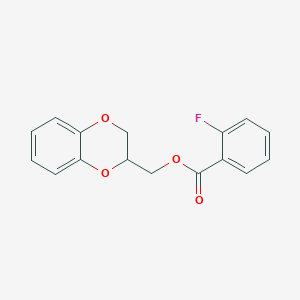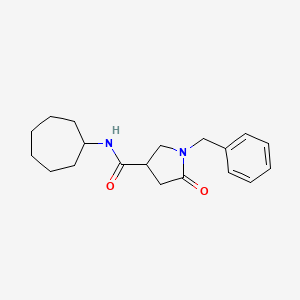
1-(furan-2-yl)-N,N-dimethyl-N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(furan-2-yl)-N,N-dimethyl-N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine, also known as LFT-1, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a tetrazole-based compound that has shown promising results in various preclinical studies.
Mechanism of Action
The mechanism of action of 1-(furan-2-yl)-N,N-dimethyl-N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine is not fully understood. However, studies have suggested that it exerts its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. 1-(furan-2-yl)-N,N-dimethyl-N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of inflammatory cytokines.
Biochemical and Physiological Effects
1-(furan-2-yl)-N,N-dimethyl-N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines. In vivo studies have shown that it can protect against neurotoxicity and improve cognitive function in animal models of Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(furan-2-yl)-N,N-dimethyl-N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine is its relatively simple synthesis method, which allows for large-scale production. It has also shown promising results in various preclinical studies, indicating its potential as a therapeutic agent. However, one of the limitations of 1-(furan-2-yl)-N,N-dimethyl-N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 1-(furan-2-yl)-N,N-dimethyl-N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to optimize its pharmacokinetic properties and improve its solubility and bioavailability.
Synthesis Methods
The synthesis of 1-(furan-2-yl)-N,N-dimethyl-N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine involves the reaction of furan-2-carbaldehyde with N,N-dimethyl-N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by reduction and cyclization to form the desired product. The synthesis method is relatively simple and can be scaled up for large-scale production.
Scientific Research Applications
1-(furan-2-yl)-N,N-dimethyl-N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine has been extensively studied for its potential therapeutic applications. It has shown promising results in various preclinical studies, including as an anticancer agent, an anti-inflammatory agent, and a neuroprotective agent. In vitro studies have shown that 1-(furan-2-yl)-N,N-dimethyl-N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine can induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines. In vivo studies have demonstrated the neuroprotective effects of 1-(furan-2-yl)-N,N-dimethyl-N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine in animal models of Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
1-(furan-2-yl)-N,N-dimethyl-N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-20(2)13(14-9-6-10-22-14)11-16-15-17-18-19-21(15)12-7-4-3-5-8-12/h3-10,13H,11H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRNGBJDDMKWIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC1=NN=NN1C2=CC=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-2-yl)-N,N-dimethyl-N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-9-[[4-(trifluoromethyl)phenyl]methyl]purin-6-amine](/img/structure/B7536600.png)
![5-(benzenesulfonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7536604.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylpropanamide](/img/structure/B7536605.png)

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-[4-[(4-fluorophenyl)sulfonylamino]phenyl]acetate](/img/structure/B7536620.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylfuran-3-carboxamide](/img/structure/B7536626.png)

![4-Cyclohexyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazine-2,3-dione](/img/structure/B7536636.png)
![(2-Hydroxyphenyl)(3-methyl-1H-pyrazolo[3,4-b]pyridine-5-yl) ketone](/img/structure/B7536652.png)

![1-[3-Oxo-3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]quinazoline-2,4-dione](/img/structure/B7536659.png)

![1-[(4-Methoxyphenyl)methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol](/img/structure/B7536673.png)
